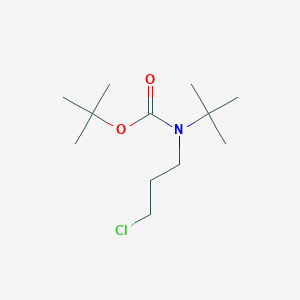
Triethanolaminphosphat
Übersicht
Beschreibung
Triethanolamine phosphate is an organic compound that combines the properties of triethanolamine and phosphate. It is commonly used in various industrial and scientific applications due to its unique chemical properties. Triethanolamine is a tertiary amine and a triol, meaning it has three hydroxyl groups. The phosphate component adds additional functionality, making it useful in a range of applications from corrosion inhibition to pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Triethanolamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor, complexing agent, and pH adjuster in various chemical processes.
Biology: Employed in the preparation of buffer solutions and as a stabilizer for enzymes and other biological molecules.
Medicine: Utilized in pharmaceutical formulations as an emulsifier and pH adjuster.
Industry: Applied in the production of detergents, cosmetics, and metal plating solutions.
Wirkmechanismus
Target of Action
Triethanolamine phosphate, also known as Trolamine or TEA, is a tertiary amine and a triol . It primarily targets magnesium alloys and is used in the formation of phosphating coatings to protect these alloys . The compound’s role is to enhance the protective performance of phosphating coatings, thereby improving the corrosion resistance of magnesium alloys .
Mode of Action
Triethanolamine phosphate interacts with its targets by assisting in the formation of phosphating coatings . It modifies the phosphating coating primarily consisting of CaHPO4⋅2H2O, making it more uniform and denser . This is achieved due to the excellent crystallinity of CaHPO4 crystals with the presence of TEA . The compound also inhibits the galvanic corrosion between α-Mg and β-Mg17Al12 phases .
Biochemical Pathways
In a phosphate transfer reaction, a phosphate group is transferred from a phosphate group donor molecule to a phosphate group acceptor molecule . The electrophilicity of the phosphorus atom is usually enhanced by the Lewis acid (electron-accepting) effect of one or more magnesium ions . This process is integral to the action of triethanolamine phosphate.
Pharmacokinetics
It is known that the compound acts as a surfactant or alkalizing agent to aid in emulsification and solubilizing of compounds or in raising the ph of a solution . As an amine, triethanolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid .
Result of Action
The addition of triethanolamine phosphate significantly enhances the protective performance of phosphating coatings . Surface analysis indicates that the modified phosphating coating is more uniform and denser . This results in improved corrosion resistance of magnesium alloys .
Action Environment
The action of triethanolamine phosphate can be influenced by environmental factors. For instance, the compound’s effectiveness in enhancing the protective performance of phosphating coatings can be affected by the presence of corrosive species such as Cl- and H+ . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethanolamine phosphate can be synthesized through the reaction of triethanolamine with phosphoric acid. The reaction typically involves mixing triethanolamine with an aqueous solution of phosphoric acid under controlled temperature and pH conditions. The reaction can be represented as follows:
N(CH2CH2OH)3+H3PO4→N(CH2CH2OH)3H3PO4
Industrial Production Methods: In industrial settings, the production of triethanolamine phosphate involves continuous processes where triethanolamine and phosphoric acid are fed into a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or crystallization to obtain high-purity triethanolamine phosphate.
Types of Reactions:
Oxidation: Triethanolamine phosphate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Substitution: The compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Complexation: Triethanolamine phosphate can form complexes with metal ions, which is useful in applications such as metal plating and corrosion inhibition.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Complexation Conditions: Aqueous solutions with metal salts.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Substitution Products: Alkylated or acylated triethanolamine derivatives.
Complexes: Metal-triethanolamine phosphate complexes.
Vergleich Mit ähnlichen Verbindungen
- Monoethanolamine phosphate
- Diethanolamine phosphate
- Triethanolamine
Comparison:
- Uniqueness: Triethanolamine phosphate is unique due to its combination of three hydroxyl groups and a phosphate group, which provides enhanced complexation and buffering capabilities compared to monoethanolamine phosphate and diethanolamine phosphate.
- Applications: While monoethanolamine and diethanolamine phosphates are also used in similar applications, triethanolamine phosphate offers superior performance in terms of corrosion inhibition and complexation with metal ions.
Eigenschaften
CAS-Nummer |
10017-56-8 |
|---|---|
Molekularformel |
C6H18NO7P |
Molekulargewicht |
247.18 g/mol |
IUPAC-Name |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChI-Schlüssel |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)CCO.OP(=O)(O)O |
Kanonische SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
Key on ui other cas no. |
10017-56-8 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Verwandte CAS-Nummern |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
Synonyme |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Triethanolamine phosphate in industrial settings?
A1: Triethanolamine phosphate is frequently employed as a corrosion inhibitor in various industrial applications. For example, it effectively prevents corrosion in glycerine-water hydraulic fluids, particularly when combined with sodium nitrite. This combination provides superior protection compared to other inhibitors, even under high pressure and temperature conditions []. Additionally, it serves as a component in fully-synthetic cutting fluids, enhancing their lubrication and anti-rust properties [].
Q2: Are there any documented instances where Triethanolamine phosphate has been utilized in analytical chemistry?
A3: Yes, Triethanolamine phosphate has proven valuable in analytical techniques. It serves as a component in buffer solutions for chiral separation of pharmaceuticals using capillary electrophoresis. For instance, it facilitates the enantiomeric separation of cetirizine [] and ibuprofen along with its metabolites []. This application highlights its role in developing sensitive and specific analytical methods for chiral drug analysis.
Q3: Beyond corrosion inhibition, are there other industrial applications for Triethanolamine phosphate?
A4: Triethanolamine phosphate finds use in diverse industrial applications. One notable example is its incorporation as a stabilizer in the preparation of antimony pentoxide hydrosol []. This hydrosol, known for its stability and redispersibility, serves as a flame-retardant additive in materials like rubber, plastics, and fabrics.
Q4: What alternatives to Triethanolamine phosphate are available for corrosion prevention in engine coolants?
A5: While Triethanolamine phosphate, often combined with sodium mercaptobenzothiazole, provides effective corrosion protection in engine coolants, it can experience depletion over time []. A more reliable alternative, according to research, is a combination of sodium benzoate and sodium nitrite, which offered consistent protection throughout extensive testing [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
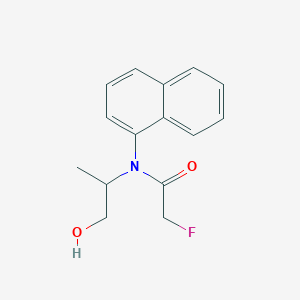
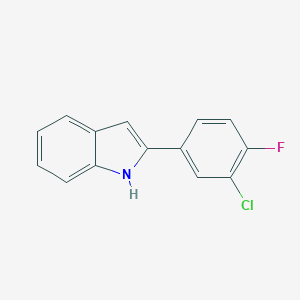

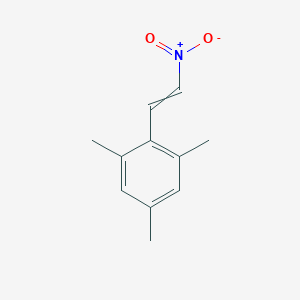


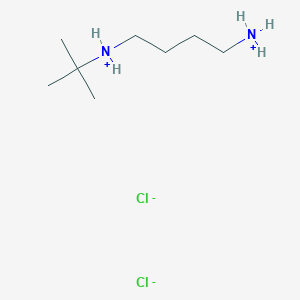
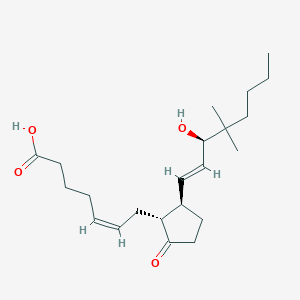
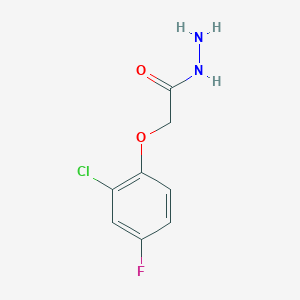
![(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene](/img/structure/B158784.png)



